1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-33-21-8-9-23-22(14-21)25(20(15-27)17-28-23)30-12-10-18(11-13-30)26(31)29-16-19-6-4-5-7-24(19)32-2/h4-9,14,17-18H,3,10-13,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDUULYGWPJELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and ethoxy groups, and the coupling with the piperidine ring. One common method involves the use of a Friedländer reaction to construct the quinoline core, followed by nucleophilic substitution to introduce the cyano and ethoxy groups. The final step involves coupling the quinoline derivative with a piperidine carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Heterocycle Influence: The quinoline core in the target compound and Analog 1 offers planar aromaticity for DNA intercalation or enzyme active-site binding, whereas aryloxazole (Analog 1) and pyrimidine (Analog 3) cores provide distinct electronic profiles for target specificity . The piperidine-4-carboxamide backbone is conserved across all analogs, suggesting its critical role in scaffold rigidity and hydrogen-bonding interactions .
Halogenated substituents (e.g., chloro, trifluoromethyl in Analog 1) improve binding affinity through hydrophobic and halogen-bonding interactions, as seen in HCV inhibitors . Fluorine in Analog 3 enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Pharmacological Implications: Analogs with chlorophenoxy (Analog 4) or trifluoromethyl groups (Analog 1) show promise in antiviral or anti-inflammatory applications, suggesting the target compound may share similar mechanisms . The 2-methoxyphenylmethyl group in the target compound may reduce cytotoxicity compared to bulkier substituents in Analog 1, as smaller aryl groups often minimize off-target effects .
Biological Activity
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide, also known by its CAS number 1226453-63-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. The structure includes a quinoline moiety, which is often associated with various biological activities, including anti-cancer properties.
| Property | Value |
|---|---|
| CAS Number | 1226453-63-9 |
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. For instance, piperidine derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK), which is crucial in cancer progression. The compound's ability to modulate kinase activity suggests potential applications in oncology.
Case Studies
- Inhibition of Kinases : A study highlighted the inhibitory effects of related piperidine carboxamides on ALK, demonstrating an IC50 value of 0.174 μM for a structurally similar compound . This suggests that our compound may exhibit comparable potency against similar targets.
- Cellular Studies : Another investigation into ERK5 kinase inhibitors revealed that modifications to the piperidine structure could enhance potency and selectivity . This emphasizes the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. While specific data for this compound may be limited, related studies suggest that modifications in piperidine derivatives can lead to improved bioavailability and reduced toxicity.
Table: Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 14 |
| Volume of Distribution (L/kg) | 0.6 |
| Half-Life (min) | 80 |
| Bioavailability (%) | 42 |
Q & A
Q. How can researchers optimize the synthetic yield of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide?
Methodological Answer:
- Use a stepwise approach: First, synthesize the quinoline core via cyclization of cyano-substituted precursors under basic conditions (e.g., NaOH in dichloromethane) .
- Couple the piperidine-4-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity .
- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane. Optimize solvent systems to minimize side products (e.g., dichloromethane for lipophilic intermediates) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the quinoline and piperidine rings. Pay attention to methoxy ( ppm) and cyano group proximity effects .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the piperidine ring using single-crystal diffraction, particularly if chiral centers are present .
Q. What are recommended strategies for initial biological screening?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease panels) due to the compound’s piperidine-carboxamide motif, which often interacts with catalytic pockets .
- Cellular toxicity : Use MTT assays in HEK293 or HepG2 cells at concentrations ≤10 µM to establish preliminary safety profiles .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% v/v) and dilute in PBS with 0.1% Tween-80 for in vitro work .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core modifications : Substitute the 6-ethoxy group on the quinoline with bulkier alkoxy groups (e.g., isopropoxy) to evaluate steric effects on target binding .
- Piperidine substituents : Replace the 2-methoxyphenylmethyl group with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance π-π stacking in hydrophobic pockets .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with homologous targets, followed by synthesis of top-ranked analogs .
Q. How to resolve contradictory data in cytotoxicity assays across cell lines?
Methodological Answer:
- Assay standardization : Normalize data using internal controls (e.g., staurosporine as a cytotoxic positive control) and ensure consistent cell passage numbers .
- Metabolic stability testing : Perform liver microsome assays to identify rapid metabolism in certain cell lines, which may explain variability .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., immobilized compound pulldowns) to identify unintended binding partners .
Q. What methodologies are suitable for in vivo pharmacokinetic profiling?
Methodological Answer:
- ADME studies : Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Tissue distribution : Use whole-body autoradiography with C-labeled compound to quantify accumulation in organs (e.g., liver, brain) .
- CYP inhibition assays : Test against human CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
